3-[(3-Fluorophenyl)carbonyl]piperidine HCl
Overview
Description
“3-[(3-Fluorophenyl)carbonyl]piperidine HCl” is a chemical compound with the CAS Number: 852212-51-2. Its molecular formula is C12H15ClFNO and has a molecular weight of 243.71 . It is a product intended for research use only.
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C12H14FNO.ClH/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H .Scientific Research Applications
Receptor Binding Studies
A study by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups, such as arylcycloalkylamines (phenyl piperidines, piperazines, and their arylalkyl substituents), in antipsychotic agents. The research highlighted how these groups, including structures related to 3-[(3-Fluorophenyl)carbonyl]piperidine, improve the potency and selectivity of binding affinity at D(2)-like receptors. This suggests a valuable application in the design and evaluation of compounds targeting such receptors for psychiatric disorders treatment (Sikazwe et al., 2009).
Chemical Synthesis and Characterization
In the realm of organic chemistry, the nucleophilic aromatic substitution reactions involving piperidine demonstrate the reactivity and potential applications of piperidine derivatives in synthesizing complex organic compounds. This includes reactions where piperidine acts with nitro-aromatic compounds, leading to various substitution products, indicative of piperidine's versatility in organic synthesis (Pietra & Vitali, 1972).
Application in Material Science
Further extending its application beyond pharmaceuticals, 3-[(3-Fluorophenyl)carbonyl]piperidine HCl and related compounds find utility in material science, such as in the development of hard carbon anodes for batteries. Zhao et al. (2020) discussed the promising electrochemical performance of hard carbon materials in alkali metal-ion batteries, where derivatives of piperidine could potentially play a role in improving the energy storage capabilities of such batteries (Zhao et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(3-fluorophenyl)-piperidin-3-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAKQWUBRQTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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